3'-(Bromomethyl)-2-fluoro-1,1'-biphenyl is an organic compound classified as a biphenyl derivative. This compound features a bromomethyl group at the 3' position and a fluorine atom at the 2 position on the biphenyl structure, which contributes to its unique chemical properties and reactivity. The molecular formula of this compound is , and it has a molecular weight of approximately 265.12 g/mol.
Methods and Technical Details
The synthesis of 3'-(Bromomethyl)-2-fluoro-1,1'-biphenyl typically involves several key steps:
Structure and Data
The molecular structure of 3'-(Bromomethyl)-2-fluoro-1,1'-biphenyl can be represented using its canonical SMILES notation: C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)F
. This notation indicates the arrangement of atoms within the biphenyl framework and the positions of the substituents.
Reactions and Technical Details
3'-(Bromomethyl)-2-fluoro-1,1'-biphenyl can undergo various chemical transformations:
The mechanism of action for 3'-(Bromomethyl)-2-fluoro-1,1'-biphenyl largely depends on its reactivity profile:
These mechanisms are essential for understanding how this compound can be utilized in synthetic organic chemistry.
Physical Properties
Chemical Properties
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound .
3'-(Bromomethyl)-2-fluoro-1,1'-biphenyl has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3